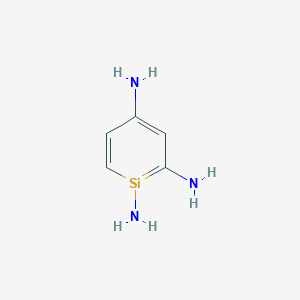

Siline-1,2,4-triamine

Description

Properties

CAS No. |

648439-79-6 |

|---|---|

Molecular Formula |

C5H9N3Si |

Molecular Weight |

139.23 g/mol |

IUPAC Name |

siline-1,2,4-triamine |

InChI |

InChI=1S/C5H9N3Si/c6-4-1-2-9(8)5(7)3-4/h1-3H,6-8H2 |

InChI Key |

HZZOKVQYPWGHOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Si](=C(C=C1N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Siline 1,2,4 Triamine

Retrosynthetic Analysis and Target Molecule Design for Siline-1,2,4-triamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available precursors. For this compound, the primary disconnections involve the silicon-nitrogen (Si-N) and carbon-nitrogen (C-N) bonds that constitute its core structure.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Triamine Ring Formation on a Silicon Precursor. This approach involves the disconnection of the C-N bonds of the triamine ring. The target molecule can be conceptually broken down into a silicon-containing precursor with reactive sites and a nitrogen-based building block. For instance, a diaminosilane could react with a hydrazine derivative or a similar N-N bond-containing species to form the 1,2,4-triamine ring.

Pathway B: Silylation of a Pre-formed Triamine Ring. This strategy focuses on the disconnection of the Si-N bonds. A pre-synthesized 1,2,4-triamine heterocyclic ring, bearing reactive N-H bonds, could be coupled with a suitable organosilicon electrophile, such as a chlorosilane. This approach separates the synthesis of the organic heterocycle from the silylation step.

Established Synthetic Pathways to this compound and its Core Framework

Building upon the retrosynthetic analysis, established synthetic methodologies from organosilicon and heterocyclic chemistry can be adapted to construct this compound.

Precursor Chemistry and Starting Materials for Organosilicon and Amine Linkages

The selection of appropriate precursors is critical for the successful synthesis of this compound.

Organosilicon Precursors:

Halosilanes: Dichlorosilanes (e.g., R₂SiCl₂) are common electrophilic silicon precursors. The high reactivity of the Si-Cl bond allows for facile nucleophilic substitution by amines, although this generates stoichiometric amounts of hydrochloride salts. researchgate.net

Hydrosilanes: Compounds containing Si-H bonds (e.g., R₂SiH₂) offer a greener alternative. Their reaction with amines, often catalyzed, results in the formation of Si-N bonds with the liberation of hydrogen gas, leading to higher atom economy. rsc.orgrsc.org

Alkoxysilanes: Precursors like dialkoxysilanes (e.g., R₂Si(OR')₂) can also be used, reacting with amines via alcohol elimination, which can be driven to completion by removing the alcohol byproduct.

Nitrogen-Containing Precursors:

Hydrazine and its Derivatives: To construct the 1,2,4-triamine ring, hydrazine (H₂NNH₂) or substituted hydrazines are essential building blocks for introducing the N-N bond.

Amidines and Guanidines: These compounds can serve as sources for the N-C-N fragment required for building the heterocyclic core.

Pre-formed 1,2,4-Triamine Rings: If pursuing a silylation strategy, a suitably substituted 1,2,4-triamine would be the key starting material. The synthesis of such rings can be achieved through various condensation reactions. rsc.orgorientjchem.org

The table below summarizes potential precursors for the synthesis of this compound.

| Precursor Type | Specific Example | Role in Synthesis |

| Organosilicon | Dichlorodimethylsilane | Silicon electrophile for reaction with amines |

| Organosilicon | Diphenylsilane | Hydrosilane for catalytic dehydrocoupling |

| Nitrogen | Hydrazine Hydrate | Source of N-N bond for ring formation |

| Nitrogen | Formamidine Acetate | Source of N-C-N fragment for cyclization |

| Heterocyclic | 1H-1,2,4-Triazole | Potential starting point for amination and silylation |

Reaction Conditions and Optimization Strategies in this compound Synthesis

The conditions for the synthesis of this compound would need to be carefully controlled to ensure high yields and purity.

Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are generally preferred for these types of reactions to avoid unwanted side reactions with protic functional groups. The choice of solvent can also influence reaction rates and product solubility. mdpi.com

Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the chosen precursors and the presence of a catalyst. For instance, reactions involving highly reactive chlorosilanes may be performed at lower temperatures, while catalytic dehydrocoupling reactions might require heating to proceed at a reasonable rate. rsc.org

Stoichiometry and Addition Order: The molar ratio of the organosilicon precursor to the nitrogen-containing reactants is a critical parameter to control the extent of reaction and prevent the formation of oligomeric or polymeric byproducts. Slow, dropwise addition of one reagent to another is a common strategy to maintain control over the reaction.

Atmosphere: Due to the moisture sensitivity of many organosilicon precursors and intermediates, these reactions are typically carried out under an inert atmosphere of nitrogen or argon.

Optimization of these parameters through systematic studies would be essential to develop a robust and scalable synthesis. The following table provides a hypothetical overview of reaction conditions for a potential synthetic step.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Toluene | Aprotic, allows for azeotropic removal of water if needed |

| Temperature | 80-110 °C (Reflux) | Provides sufficient energy for bond formation |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents hydrolysis of reactive intermediates |

| Reaction Time | 12-24 hours | Allows for complete conversion of starting materials |

| Work-up | Filtration and Solvent Evaporation | To remove byproducts and isolate the crude product |

Catalytic Approaches in the Formation of Silicon-Nitrogen and Carbon-Nitrogen Bonds

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. For the synthesis of this compound, both homogeneous and heterogeneous catalysts could be employed. mdpi.comrsc.org

For Si-N Bond Formation:

Dehydrocoupling Catalysis: A wide range of transition metal complexes (e.g., based on Ru, Rh, Ti, Zr) and main-group catalysts (e.g., alkaline earth metals) can catalyze the dehydrocoupling of hydrosilanes and amines. rsc.org This is an attractive route due to the clean nature of the reaction, with H₂ as the only byproduct. rsc.org

Nitrene Insertion: A novel strategy involves the copper-catalyzed insertion of a nitrene group into a Si-H bond, which could be a potential method for forming one of the Si-N bonds in the target molecule. acs.orgnih.gov

For C-N Bond Formation (Ring Synthesis):

Acid/Base Catalysis: The formation of the 1,2,4-triamine ring through condensation reactions is often facilitated by acid or base catalysis to activate the reacting partners.

Transition Metal Catalysis: Copper and palladium catalysts are well-known for their ability to promote C-N cross-coupling reactions, which could be employed in the synthesis of the heterocyclic core or in its subsequent functionalization. rsc.org

The choice of catalyst would depend on the specific synthetic route and the functional group tolerance of the substrates.

| Catalyst Type | Specific Example | Application |

| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Dehydrocoupling of hydrosilanes and amines |

| Homogeneous | Copper(I) Trispyrazolylborate Complex | Catalytic amination of silanes via nitrene insertion nih.gov |

| Heterogeneous | Palladium on Carbon (Pd/C) | C-N bond formation via cross-coupling reactions |

| Acid Catalyst | p-Toluenesulfonic Acid | Promotes condensation reactions for ring formation |

Novel Synthetic Strategies and Methodological Innovations for this compound

The development of new synthetic methods is driven by the need for greater efficiency, sustainability, and access to novel chemical structures.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net

Atom Economy: This principle favors synthetic routes that maximize the incorporation of all starting materials into the final product. wikipedia.orgwordpress.comacs.org For the synthesis of this compound, a catalytic dehydrocoupling approach (Si-H + H-N → Si-N + H₂) would have a much higher atom economy than a route using chlorosilanes (Si-Cl + H-N → Si-N + HCl), which generates a salt byproduct.

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled.

Safer Solvents and Reagents: The selection of less hazardous solvents and starting materials is a key aspect of green chemistry. For example, exploring solvent-free reaction conditions or the use of greener solvents like 2-methyltetrahydrofuran could reduce the environmental impact of the synthesis.

Energy Efficiency: The use of catalysis can often lead to lower reaction temperatures and pressures, thus reducing energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency.

By integrating these principles into the synthetic design, the production of this compound could be achieved in a more sustainable and environmentally responsible manner. The direct synthesis of organosilanes from silicon metal and alcohols is another example of a green chemistry approach that could be relevant for generating precursors. mdpi.com

Flow Chemistry and Continuous Synthesis Methodologies

The adoption of flow chemistry and continuous synthesis presents a paradigm shift in the manufacturing of specialty chemicals, including organosilicon compounds like this compound. These methodologies offer substantial improvements in reaction control, safety, and scalability when compared to conventional batch production. thieme-connect.de While direct studies on the continuous synthesis of this compound are not documented in the reviewed scientific literature, the principles of flow chemistry are highly applicable to its hypothetical production.

A primary advantage of flow chemistry lies in the use of microreactors, which provide superior heat and mass transfer capabilities. This allows for precise temperature regulation of highly exothermic reactions, a characteristic often associated with the synthesis of organosilanes. thieme-connect.de For the probable synthesis of this compound via the reaction of a halosilane with an amine, meticulous temperature control is crucial to minimize the formation of undesirable byproducts, thereby enhancing product yield and purity.

Continuous flow systems also enhance the safety of chemical processes by minimizing the volume of hazardous materials present at any given moment. thieme-connect.de This is particularly advantageous when working with pyrophoric or highly reactive silicon precursors that might be used in the synthesis of this compound.

A conceptual continuous flow process for synthesizing this compound could be envisioned as follows:

Reagent Delivery : Precise and continuous introduction of a suitable silicon precursor (e.g., a chlorosilane) and amine reactants into a micromixer.

Reaction Stage : The reactant mixture flows through a temperature-controlled reactor coil to ensure optimal reaction conditions and residence time.

In-line Processing : The output stream can be directed through modules for in-line quenching, liquid-liquid extraction for initial purification, and neutralization of byproducts.

Real-time Analysis : Integration of Process Analytical Technology (PAT), such as FT-IR or NMR spectroscopy, allows for real-time monitoring and optimization of the reaction.

The following table provides a comparative overview of batch versus flow synthesis for a generic aminosilane (B1250345), which can be extrapolated to the synthesis of this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Duration | Typically hours to days | Can be reduced to minutes or hours |

| Temperature Management | Prone to hotspots and difficult to control | Excellent and precise temperature control |

| Operational Safety | Involves handling large quantities of hazardous materials | Utilizes small reaction volumes, leading to improved safety |

| Process Scalability | Challenging, often requiring complete re-engineering of the reactor | More straightforward scalability by numbering-up reactors |

| Product Quality | Often necessitates extensive downstream purification | Can lead to higher purity and a reduction in byproducts |

A notable study on the continuous synthesis of a long-chain silane (B1218182) coupling agent in a microreactor demonstrated a dramatic reduction in reaction time from over 8 hours in a batch process to a mere 1.5 minutes in a flow system, all while avoiding significant side reactions. researchgate.net This underscores the transformative potential of continuous methodologies for the efficient production of aminosilanes.

Purification and Isolation Techniques for Synthetic Intermediates and the Final this compound Product

The purification and isolation of the final this compound product and its synthetic intermediates are critical for achieving the high purity required for most applications. A primary challenge in the purification of aminosilanes synthesized from halosilanes and amines is the effective removal of the amine-hydrogen halide salt byproduct. google.com This salt has a tendency to sublime and can co-distill with the desired product, resulting in halogen impurities in the final product. google.com

A typical purification protocol for aminosilanes involves a multi-step approach:

Filtration : The initial step after the reaction is the filtration of the crude mixture to remove the bulk of the precipitated amine-hydrogen halide salt. To prevent the hydrolysis of the moisture-sensitive aminosilane, this step is ideally performed under an inert atmosphere. google.com

Distillation : The resulting filtrate is then subjected to distillation. The solvent is typically removed first under atmospheric pressure, followed by the distillation of the aminosilane under reduced pressure. google.com Despite this, the sublimable nature of the residual salt can lead to contamination of the distillate with several hundred parts per million of halogens. google.com

To further reduce halogen impurities, a chemical purification step can be implemented. This involves treating the crude aminosilane with an alkyl metal reagent, such as an alkyl lithium compound. google.com The alkyl lithium reagent reacts with the ammonium (B1175870) halide to produce a non-volatile lithium halide and the corresponding amine, both of which are more readily separated from the final aminosilane product. google.com

The table below outlines common purification techniques applicable to aminosilanes.

| Purification Technique | Description | Advantages | Disadvantages |

| Filtration | Solid-liquid separation to remove precipitated byproducts like amine-hydrogen halide salts. | Simple and efficient for removing the majority of solid impurities. | May not effectively remove very fine particles or dissolved impurities. |

| Fractional Distillation (under vacuum) | Separation based on differences in boiling points to isolate the aminosilane from solvents and other impurities. | Effective for separating components with distinct volatilities. | Sublimation of amine-hydrogen halide salts can lead to product contamination. google.com |

| Chemical Treatment (e.g., with alkyl lithium) | A chemical reaction to convert halogen impurities into more easily separable substances. | Can significantly decrease the halogen content in the final product. google.com | Introduces an additional chemical step and requires careful process control. |

| Solvent Rinsing and Curing | Used for surface-deposited aminosilane layers to remove physisorbed molecules and promote covalent bonding. | Essential for achieving stable and high-quality aminosilane coatings. nih.gov | Primarily relevant for surface modification applications. |

For applications where this compound is used for surface modification, the purification and deposition process is paramount for creating uniform and stable layers. This often involves either solution-phase or vapor-phase silanization, followed by meticulous rinsing with appropriate solvents and thermal curing to encourage the formation of robust siloxane bonds. nih.govlehigh.edu Factors such as the choice of solvent, reaction temperature, and the concentration of the silane are critical parameters that dictate the quality of the resulting aminosilane layer. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Siline 1,2,4 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic and organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework, identify the chemical environment of the silicon atom, and establish the connectivity between different parts of the molecule.

The organic framework of Silinane-1,2,4-triamine is characterized by the silinane ring and the attached amino groups. ¹H and ¹³C NMR spectra provide direct information about this structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show a complex set of signals. Protons attached to the silicon atom (Si-H) and nitrogen atoms (N-H) would appear alongside protons on the carbon backbone (C-H). Protons on carbons bonded to electronegative atoms like nitrogen are shifted downfield. libretexts.orglibretexts.org The N-H protons of the amine groups would likely appear as broad signals, and their chemical shift can be concentration and solvent-dependent. The Si-H proton would exhibit a distinct chemical shift, and its coupling to the ²⁹Si nucleus would result in satellite peaks. huji.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each non-equivalent carbon atom in the molecule. libretexts.orgbhu.ac.in The chemical shifts are highly sensitive to the local electronic environment. libretexts.orglibretexts.org Carbons bonded to the silicon atom (C-Si) and nitrogen atoms (C-N) are expected to resonate at characteristic downfield positions compared to simple alkane carbons, due to the electronegativity of these heteroatoms. libretexts.orglibretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for Silinane-1,2,4-triamine

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Si-H (Position 1) | 3.5 - 4.5 | N/A |

| C-H (Position 2) | 3.0 - 3.8 | 50 - 65 |

| C-H₂ (Position 3) | 1.5 - 2.2 | 20 - 35 |

| C-H (Position 4) | 3.0 - 3.8 | 50 - 65 |

| C-H₂ (Position 5) | 1.4 - 2.0 | 15 - 30 |

| C-H₂ (Position 6) | 1.0 - 1.8 | 10 - 25 |

| N-H₂ (Positions 2, 4) | 1.5 - 4.0 (broad) | N/A |

| Si-NH₂ (Position 1) | 1.0 - 3.0 (broad) | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing crucial information about its chemical environment. Although ²⁹Si has a low natural abundance (4.7%) and a lower magnetogyric ratio, making it less sensitive than ¹H, it offers a very wide range of chemical shifts, which makes it highly diagnostic for the silicon center. huji.ac.ilpascal-man.com

For Silinane-1,2,4-triamine, the silicon atom is bonded to two carbon atoms within the ring and one nitrogen atom of the amino group. This specific substitution pattern would result in a characteristic chemical shift in the ²⁹Si NMR spectrum. The chemical shift is influenced by the electronegativity of the attached atoms and the geometry around the silicon center. unige.chrsc.org The spectrum is typically acquired with proton decoupling to produce a single sharp signal, simplifying analysis. huji.ac.il

Table 2: Predicted ²⁹Si NMR Data for Silinane-1,2,4-triamine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Remarks |

| ²⁹Si | -10 to -40 | The chemical shift is influenced by the C₂NSi bonding environment. The value is relative to tetramethylsilane (TMS). |

While 1D NMR spectra identify the types of nuclei present, 2D NMR experiments are essential for establishing the molecular connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of Silinane-1,2,4-triamine would reveal cross-peaks connecting adjacent protons around the ring, allowing for the sequential assignment of the C-H signals from position 2 through 6 and confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached heteronuclei, most commonly ¹³C. epfl.chnih.gov For Silinane-1,2,4-triamine, the HSQC spectrum would show a cross-peak for each C-H and Si-H bond, definitively linking the proton assignments to their corresponding carbon and silicon atoms. epfl.chyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons (or other heteronuclei) over two to three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying connections between different functional groups and for assigning quaternary carbons (carbons with no attached protons). In this molecule, HMBC would show correlations from the protons on C2 and C6 to the silicon atom, and from the Si-H proton to C2 and C6, confirming the placement of the silicon atom within the ring.

These 2D NMR techniques, used in combination, allow for the unambiguous assignment of all ¹H, ¹³C, and ²⁹Si signals and the complete elucidation of the covalent framework of the molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds that may have the same nominal mass. For Silinane-1,2,4-triamine, HRMS would be used to confirm the elemental composition C₅H₁₅N₃Si by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Silinane-1,2,4-triamine

| Ion Formula ([M+H]⁺) | Calculated Exact Mass | Hypothetical Measured Mass |

| [C₅H₁₆N₃Si]⁺ | 146.1108 | 146.1105 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.orgunt.edu The analysis of the resulting fragment ions provides detailed structural information. wikipedia.orgnationalmaglab.org

The fragmentation of the protonated molecular ion of Silinane-1,2,4-triamine, [M+H]⁺, would be expected to follow pathways characteristic of cyclic amines and organosilicon compounds. acs.org Key fragmentation pathways would likely include:

Loss of Ammonia (NH₃): Cleavage of the C-N bonds or the Si-N bond can lead to the neutral loss of ammonia.

Ring Cleavage: The silinane ring can fragment through various pathways, leading to characteristic acyclic fragment ions.

Loss of Aminosilyl Group: Fragmentation could involve the loss of the •SiHNH₂ moiety or related fragments.

The specific fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure and the substitution pattern of the amino groups on the ring. unito.itnih.gov

Interactive Table 4: Predicted MS/MS Fragmentation Data for [C₅H₁₆N₃Si]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 146.1 | 129.1 | NH₃ |

| 146.1 | 118.1 | C₂H₄ |

| 146.1 | 101.1 | NH₃ + C₂H₄ |

| 146.1 | 73.0 | C₃H₇N₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and analyzing the bonding within a molecule. For Siline-1,2,4-triamine, these methods would be used to confirm the presence of key structural features predicted by its putative structure, which includes Si-N, N-H, and potentially Si-C, C=C, and C-N bonds.

A review of scientific literature reveals no published experimental FT-IR or Raman spectra for this compound. Therefore, no data tables of observed vibrational frequencies can be provided.

If experimental data were available, a table of characteristic vibrational modes would be presented, similar to the hypothetical example below, to correlate specific frequencies with molecular vibrations.

Table 1: Hypothetical Vibrational Spectroscopy Data for this compound This table is for illustrative purposes only as no experimental data has been published.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

|---|---|---|---|

| Data Not Available | Data Not Available | N-H stretch | FT-IR/Raman |

| Data Not Available | Data Not Available | C-H stretch | FT-IR/Raman |

| Data Not Available | Data Not Available | C=C stretch | FT-IR/Raman |

| Data Not Available | Data Not Available | N-H bend | FT-IR/Raman |

| Data Not Available | Data Not Available | Si-N stretch | FT-IR/Raman |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

There are no published reports on the synthesis of this compound in a solid, crystalline form, and consequently, no X-ray diffraction data is available in the Cambridge Structural Database (CSD) or other crystallographic repositories.

Single-crystal X-ray diffraction provides the most accurate and unambiguous structural determination. If a suitable single crystal of this compound were synthesized, this analysis would yield precise atomic coordinates, unit cell dimensions, space group, and other critical crystallographic parameters.

As of now, no single-crystal XRD studies for this compound have been reported in the scientific literature. Therefore, a data table of its crystallographic parameters cannot be generated.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This table is for illustrative purposes only as no experimental data has been published.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₉N₃Si |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Powder X-ray diffraction (PXRD) is a vital technique for analyzing polycrystalline materials. It is used for phase identification, to assess sample purity, and to study polymorphism—the existence of multiple crystalline forms of the same compound. Each polymorph would exhibit a unique PXRD pattern.

Given that this compound has not been synthesized or isolated as a crystalline solid, no experimental powder diffraction patterns have been published. Studies on its crystalline phase or potential polymorphism have not been conducted.

Compound Index

Computational and Theoretical Investigations of Siline 1,2,4 Triamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Siline-1,2,4-triamine. These methods provide detailed insights into the electron distribution, the nature of chemical bonds, and molecular orbital energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules containing silicon and nitrogen. DFT studies on amorphous silicon nitride have provided valuable data on the nature of Si-N bonding. aps.org For this compound, DFT calculations, likely employing functionals such as B3LYP or PBE with a suitable basis set (e.g., 6-311+G(d,p)), would be utilized to optimize the molecular geometry and determine key electronic properties.

These calculations would yield important parameters such as bond lengths, bond angles, and dihedral angles. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of electrophilic and nucleophilic reactivity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and based on typical ranges observed for aminosilane (B1250345) compounds.

Furthermore, Natural Bond Orbital (NBO) analysis could be performed to investigate charge distribution and the nature of the Si-N bonds, quantifying the extent of covalent and ionic character.

For higher accuracy, particularly for understanding electron correlation effects, ab initio methods beyond the Hartree-Fock approximation would be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more refined description of the electronic structure. These methods are crucial for obtaining benchmark energetic and geometric data. Ab initio calculations have been successfully applied to study the relative stabilities of Si-N and Si-C bonds in silicon carbon nitride clusters. ntu.edu.tw

Table 2: Illustrative Comparison of Calculated Si-N Bond Lengths in this compound by Different Methods

| Method | Basis Set | Si-N Bond Length (Å) |

| DFT (B3LYP) | 6-311+G(d,p) | 1.72 |

| MP2 | 6-311+G(d,p) | 1.71 |

| CCSD(T) | cc-pVTZ | 1.70 |

Note: These values are hypothetical and serve to illustrate the expected trend of results from different computational methods.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the amine groups around the silicon center suggests that this compound may exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable geometries and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., Si-N and N-H bonds) and calculating the potential energy at each step. This process generates a potential energy surface (PES) from which low-energy conformers can be identified. The relative energies of these conformers, including zero-point vibrational energy corrections, would determine their population distribution at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound and its interactions with other molecules or surfaces. MD simulations model the movement of atoms over time by solving Newton's equations of motion. A force field, a set of parameters describing the potential energy of the system, would be required. For aminosilanes, existing force fields like AMBER or CHARMM might be adapted, or a custom force field could be developed based on high-level quantum chemical calculations.

MD simulations can reveal information about the conformational flexibility in different environments (e.g., in the gas phase versus in a solvent), and can be used to study the formation of hydrogen bonds between molecules of this compound or with solvent molecules. Such simulations are also critical in understanding the self-assembly of aminosilanes on surfaces. wiley.com

Prediction of Reactivity and Reaction Mechanisms via Computational Models

Computational models are powerful tools for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For instance, the nitrogen atoms are expected to be nucleophilic centers, while the silicon atom could act as an electrophilic site.

To study a specific reaction, such as the hydrolysis of the Si-N bond, computational methods can be used to map the entire reaction pathway. This involves locating the transition state structure connecting the reactants and products and calculating the activation energy barrier. nih.gov Such studies provide invaluable mechanistic details that are often difficult to obtain experimentally. Computational studies have, for example, elucidated the autocatalytic role of a second aminosilane molecule in certain reactions. acs.orgacs.org

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set effects, can be compared to an experimental IR spectrum to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (e.g., ¹H, ¹³C, ²⁹Si) can be predicted by calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects.

UV-Vis Spectroscopy: The electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT) or more advanced ab initio methods. These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | 3400 - 3500 |

| C-H stretch | 2850 - 2960 |

| Si-N stretch | 900 - 1000 |

| N-H bend | 1590 - 1650 |

Note: These are typical frequency ranges for the specified vibrational modes and are provided for illustrative purposes.

Reactivity, Reaction Mechanisms, and Derivative Synthesis of Siline 1,2,4 Triamine

Nucleophilic and Electrophilic Reactivity of Nitrogen and Silicon Centers in Siline-1,2,4-triamine

The reactivity of this compound is characterized by the distinct nucleophilic and electrophilic properties of its nitrogen and silicon centers. The nitrogen atoms, possessing lone pairs of electrons, act as primary nucleophilic sites. Their reactivity is analogous to that of amines, though modulated by the presence of the silicon atom. The silicon center, being less electronegative than nitrogen, exhibits electrophilic character and is susceptible to nucleophilic attack.

The nitrogen atoms in this compound can be categorized based on their chemical environment, which influences their reactivity. The differing electronic environments of the amine groups can lead to selectivity in their reactions. For instance, the nitrogen atoms can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form substituted derivatives. nih.gov The specific nitrogen that reacts may be influenced by steric hindrance and the electronic effects of the substituents on both the nitrogen and the incoming electrophile.

Reactions with Organic and Inorganic Reagents

This compound is expected to react with a wide array of organic and inorganic reagents, leading to the formation of diverse derivatives. The nucleophilic nitrogen centers can react with organic electrophiles such as aldehydes, ketones, and acid chlorides. With inorganic reagents, such as metal halides, the nitrogen atoms can act as ligands, forming coordination complexes.

Reactions with organic reagents often target the amine functionalities. For example, the reaction with aldehydes or ketones can lead to the formation of imines, which can be further reduced to secondary or tertiary amines. The reaction with acid chlorides or anhydrides would result in the acylation of the amine groups, forming amides. These reactions are fundamental in building more complex molecular architectures based on the this compound scaffold.

The silicon center can also participate in reactions with both organic and inorganic reagents. For instance, organometallic reagents like Grignard or organolithium compounds could potentially attack the silicon center, leading to the displacement of one or more amine groups and the formation of new Si-C bonds. Reactions with inorganic halides could lead to the substitution of the amine groups with halogens. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the reagents employed.

Functionalization Strategies for Nitrogen and Silicon Atoms in this compound

The functionalization of this compound can be systematically approached by targeting either the nitrogen atoms or the silicon center, leveraging their distinct reactivities.

Amine Reactivity (e.g., Acylation, Alkylation, Reductive Amination)

The amine groups of this compound are amenable to a variety of functionalization reactions common to primary and secondary amines.

Acylation: The nitrogen atoms can be readily acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. The choice of acylating agent and reaction conditions can potentially allow for selective acylation of the different amine groups.

Alkylation: Direct alkylation of the amine groups with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more controlled method for introducing alkyl groups onto the nitrogen atoms is through reductive amination. masterorganicchemistry.comwikipedia.org This two-step process involves the initial reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgharvard.edulibretexts.org This method avoids the issue of over-alkylation often encountered in direct alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Aldehyde (R'-CHO) | Primary Amine (R-NH2) | NaBH(OAc)3 | CH2Cl2 or ClCH2CH2Cl | Room Temperature | Secondary Amine (R-NH-CH2-R') |

| Ketone (R'-C(O)-R'') | Primary Amine (R-NH2) | NaBH3CN | MeOH | pH 6-7 | Secondary Amine (R-NH-CH(R')R'') |

| Aldehyde (R'-CHO) | Secondary Amine (R2NH) | H2, Pd/C | EtOH | Pressure | Tertiary Amine (R2N-CH2-R') |

Silicon Center Functionalization (e.g., Hydrosilylation, Cross-Coupling)

The silicon center of this compound offers opportunities for functionalization through reactions that form new silicon-carbon or silicon-heteroatom bonds.

Hydrosilylation: While this compound itself is not a typical hydrosilylation reagent due to the lack of a Si-H bond, its derivatives containing a Si-H moiety could participate in hydrosilylation reactions. This reaction involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by transition metals. nih.gov The functionalization of a Si-H containing precursor to this compound could be a viable strategy for introducing organic substituents at the silicon center.

Cross-Coupling: Silicon-based cross-coupling reactions, such as the Hiyama coupling, provide a powerful method for forming carbon-carbon bonds. While less common than boron- or tin-based couplings, silicon offers advantages in terms of cost and lower toxicity. A suitably functionalized this compound derivative, for example, one bearing a leaving group on the silicon atom, could potentially undergo cross-coupling with organometallic reagents to introduce aryl, vinyl, or alkyl groups at the silicon center.

Cyclization Reactions and Formation of Heterocyclic Systems Incorporating this compound Motifs

The multifunctional nature of this compound, with its multiple nucleophilic nitrogen centers and an electrophilic silicon atom, makes it a promising precursor for the synthesis of novel heterocyclic systems. Cyclization reactions can be envisioned to occur through either intramolecular or intermolecular pathways.

Intramolecular cyclization could be induced by reacting this compound with a bifunctional reagent that can react with two of the amine groups or with one amine group and the silicon center. For example, reaction with a dicarbonyl compound could lead to the formation of a macrocyclic structure or a smaller heterocyclic ring, depending on the length of the linker in the dicarbonyl compound.

Intermolecular cyclization reactions could involve the reaction of this compound with other heterocyclic precursors. For instance, in inverse electron demand Diels-Alder reactions, 1,2,4-triazines can act as the azadiene component, reacting with electron-rich dienophiles. nih.gov A derivative of this compound could potentially be designed to participate in similar cycloaddition reactions, leading to the formation of complex, nitrogen-rich heterocyclic frameworks. nih.gov The synthesis of various 1,2,4-triazole (B32235) derivatives through cyclization reactions is a well-established area of organic synthesis, and similar strategies could be adapted for this compound. nih.govnih.govorganic-chemistry.org

Mechanistic Studies of Key Transformations Involving this compound

The mechanism of reductive amination is well-understood. It proceeds through the initial formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl group. wikipedia.org This is followed by the dehydration of the hemiaminal to form an imine (or iminium ion under acidic conditions). wikipedia.org The final step is the reduction of the imine by a hydride reagent to yield the amine product. wikipedia.org The choice of reducing agent is crucial; reagents like sodium cyanoborohydride are effective because they are less reactive towards the carbonyl starting material than the imine intermediate. masterorganicchemistry.com

The mechanisms of hydrosilylation reactions are typically catalyzed by transition metals, most commonly platinum complexes. The Chalk-Harrod and modified Chalk-Harrod mechanisms are the most widely accepted pathways. These involve the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene or alkyne, migratory insertion of the unsaturated substrate into the metal-hydride or metal-silyl bond, and finally, reductive elimination of the vinyl- or alkylsilane product.

Mechanistic studies of cyclization reactions would be highly dependent on the specific reaction type. For cycloaddition reactions, computational studies are often employed to understand the frontier molecular orbital interactions that govern the regioselectivity and stereoselectivity of the reaction. For condensation-cyclization reactions, detailed kinetic studies and the isolation or spectroscopic detection of intermediates can provide insight into the reaction pathway.

Scant Information Available on this compound as a Synthon for Complex Organosilicon Scaffolds

Despite a thorough search of scientific literature and chemical databases, there is a significant lack of available information regarding the reactivity, reaction mechanisms, and synthetic applications of the chemical compound this compound. This specific compound, identified by the CAS number 648439-79-6, appears in chemical catalogs and databases such as PubChem, which provide basic molecular information including its formula (C₅H₉N₃Si) and IUPAC name. nih.gov However, detailed research findings on its use as a synthon for the synthesis of complex organosilicon scaffolds are not present in the public domain.

While the broader field of organosilicon chemistry is well-documented, with extensive research on the use of various aminosilanes and trisilylamine derivatives as precursors for materials science and in organic synthesis, specific studies detailing the synthetic utility of this compound are absent. google.com General principles of organosilicon chemistry indicate that the silicon-nitrogen bond in aminosilanes is reactive and can be utilized in various transformations. However, without specific studies on this compound, any discussion of its reactivity would be purely speculative and would not meet the requirement for detailed, research-backed findings.

The available literature discusses related but structurally distinct compounds. For example, various trisilylamine derivatives have been investigated as precursors for the deposition of silicon-containing films in the semiconductor industry. google.com Additionally, the general reactivity of silanes and their application in cross-coupling reactions and as protecting groups are fundamental topics in organosilicon chemistry. Nevertheless, this general information cannot be directly extrapolated to provide a detailed and accurate account of this compound's specific role in synthesizing complex molecular scaffolds.

Due to the absence of published research, patents, or scholarly articles detailing the use of this compound as a synthon, it is not possible to provide the requested detailed research findings, reaction mechanisms, or data tables for the synthesis of complex organosilicon scaffolds utilizing this specific compound.

Applications and Material Science Perspectives of Siline 1,2,4 Triamine and Its Derivatives Non Clinical

Precursor in the Synthesis of Advanced Materials

Aminosilanes are fundamental building blocks in the synthesis of a wide range of advanced materials due to their dual reactivity, which allows for the deliberate engineering of material properties at the molecular level.

Amino-functional silanes can be incorporated into silicon-based polymers, such as polysiloxanes, to impart specific functionalities. When integrated into a polymer chain, either as a terminal group or a pendant side chain, the amino groups introduce reactive sites. gelest.com These sites can be used for subsequent cross-linking, grafting of other polymer chains, or for altering the polymer's surface properties, such as adhesion and wettability. sinosil.comdakenchem.com For instance, aminopropyl-terminated polydimethylsiloxanes are precursors for creating block copolymers like polyureas and polyimides, which combine the flexibility and thermal stability of silicones with the mechanical strength of organic polymers. gelest.com The presence of primary or secondary amines in the silane (B1218182) structure allows them to act as curing agents or hardeners for epoxy and urethane resins, where the silane component can form a durable siloxane network (Si-O-Si) upon hydrolysis and condensation. sinosil.com

Silanes containing multiple amine functionalities are crucial precursors for producing non-oxide ceramics through the polymer-derived ceramics (PDC) route. dtic.mil Specifically, they are used to synthesize polysilazanes, which are polymers with a backbone of alternating silicon and nitrogen atoms (Si-N). gelest.combutlerov.com These polymers are synthesized through reactions such as the ammonolysis or aminolysis of chlorosilanes or via catalytic dehydrocoupling between Si-H and N-H bonds. dtic.milbutlerov.comrsc.org

Once synthesized, the liquid or soluble polysilazane can be shaped into complex forms like fibers or coatings. dtic.mil Subsequent pyrolysis (thermal decomposition) in an inert or reactive atmosphere (like nitrogen) transforms the preceramic polymer into a dense, amorphous ceramic material. researchgate.netgoogle.com Polysilazanes are the primary precursors for high-purity silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). dtic.milgelest.com The final composition and ceramic yield are highly dependent on the chemical structure of the precursor polymer, as detailed in the table below. dtic.milresearchgate.net

Table 1: Influence of Polysilazane Precursor Structure on Ceramic Properties

| Precursor Polymer | Key Structural Features | Pyrolysis Atmosphere | Ceramic Yield (wt%) | Resulting Ceramic Composition |

|---|---|---|---|---|

| Perhydridopolysilazane (PHPS) | -(SiH₂-NH)- backbone | Nitrogen | 75-85% | Si₃N₄ (high purity) |

| Methylpolysilazane | Contains Si-CH₃ groups | Nitrogen | 60-75% | SiCN / Si₃N₄ + SiC |

| Phenylpolysilazane | Contains Si-C₆H₅ groups | Nitrogen | ~65% | SiCN / Si₃N₄ + SiC |

Role in Catalysis and Ligand Design

The presence of both electron-donating nitrogen atoms and a silicon center allows siline-triamine structures and their derivatives to be explored for applications in catalysis, either as ligands for metal complexes or as organocatalysts.

Compounds containing both silicon and nitrogen atoms can serve as effective ligands in transition metal catalysis. semanticscholar.orgresearchgate.net The lone pair of electrons on the nitrogen atoms can coordinate to a metal center, while the silicon atom can significantly modulate the electronic and steric properties of the resulting complex. nih.gov Silyl ligands are known to be strong σ-donors, which can increase the electron density on the metal center, influencing its catalytic activity. rsc.orgnih.gov

In multidentate "pincer" ligands, a central silicon or aryl scaffold can be functionalized with nitrogen-containing arms that chelate to a metal. nih.gov This rigid coordination environment enhances catalyst stability and can impart high selectivity in reactions such as hydrosilylation, C-H functionalization, and cross-coupling. nih.govnih.gov Similarly, triazine-based structures, which could be formed from or integrated with a siline-triamine, are used in ligand design to create robust catalytic systems, sometimes outperforming their simpler pyridine-based counterparts. semanticscholar.orgacs.org

Table 2: Examples of Silicon-Nitrogen Containing Ligands in Catalysis

| Ligand Type | Metal Complex Example | Catalytic Application | Role of Si/N Components |

|---|---|---|---|

| Silyl-Pincer Ligand (PSiP) | PSiP-Pd | Dehydrogenative borylation of alkenes | Silicon is part of the rigid backbone; Phosphine arms coordinate to Palladium. |

| Bis(silylene) Ligand | Bis(silylene)-Fe | Dinitrogen silylation | Silylene ligands act as strong σ-donors to stabilize low-valent iron. rsc.org |

| Triazine-based PNP Ligand | Triazine-PNP-Ru | Dehydrogenation of alcohols | Triazine core modulates electronic properties; Phosphine and amine arms bind Ruthenium. acs.org |

The amine functional groups inherent in a siline-triamine structure are basic and nucleophilic, allowing them to function as organocatalysts. Primary, secondary, or tertiary amines are widely used to catalyze a variety of organic reactions, such as aldol condensations, Michael additions, and ring-opening polymerizations. The basicity of the amine can be tuned by the substituents on both the nitrogen and silicon atoms.

Furthermore, the silane component of the molecule provides a convenient anchor for immobilizing the catalyst. By grafting the aminosilane (B1250345) onto an inorganic support like silica (B1680970) or a polymer resin, a heterogeneous catalyst can be created. acs.org This approach combines the catalytic activity of the amine group with the practical advantages of heterogeneous catalysis, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling.

Development of Novel Functional Compounds and Intermediates

The presence of both silicon and multiple amine groups in Siline-1,2,4-triamine makes it a promising precursor for a variety of functional compounds and intermediates. The amine groups provide sites for a wide range of chemical modifications, while the silane component can be leveraged for crosslinking, surface modification, and the formation of inorganic-organic hybrid materials.

N-silylamines, in general, are recognized as valuable synthons in a multitude of catalytic transformations, including the formation of C-N and C-C bonds. The Si-N bond can be readily cleaved, allowing for the release of the free amine product after a reaction sequence. This characteristic makes N-silylated amines advantageous in organic synthesis. The catalytic synthesis of N-silylamines can be achieved through several methods, such as the dehydrocoupling of amines with silanes and the hydrosilylation of imines. These established synthetic routes for silylamines could potentially be adapted for the derivatization of this compound.

The multiple amine functionalities of this compound offer the potential for creating complex molecular architectures. For instance, it could serve as a core molecule for the synthesis of dendrimers or hyperbranched polymers. The amine groups can be reacted with various electrophiles to build up dendritic wedges, while the silane core could provide a central anchor point. Such nitrogen-rich organosilicon precursors are of interest for the development of advanced materials. For example, innovative strategies are being explored for the synthesis of nitrogen-incorporating silicon oxycarbide-based preceramic polymers, which can yield materials with robust Si-N linkages. rsc.org

Furthermore, the reactivity of the amine groups can be utilized to introduce a wide array of functional moieties. For example, reaction with aldehydes or ketones can yield Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds. The incorporation of different functional groups through the amine moieties could lead to the development of novel ligands for catalysis, materials with specific recognition properties, or building blocks for supramolecular assemblies. The synthesis of new 1,2,4-triazole (B32235) compounds containing Schiff and Mannich bases has demonstrated the versatility of amine functionalities in creating compounds with interesting biological and material properties. nih.gov

The table below summarizes some of the potential synthetic pathways for creating novel functional compounds from this compound based on the general reactivity of aminosilanes.

| Reaction Type | Reactant | Potential Product | Application Area |

| Acylation | Acid chlorides, Anhydrides | Amides | Polymer synthesis, functional materials |

| Alkylation | Alkyl halides | Substituted amines | Intermediate synthesis, ligand design |

| Condensation | Aldehydes, Ketones | Schiff bases, Imines | Heterocyclic synthesis, dynamic covalent chemistry |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compounds | Organic synthesis, functional polymers |

| Polymerization | Epoxides, Isocyanates | Polyurethanes, Epoxy resins | Coatings, adhesives, advanced composites |

Potential in Sensor Technologies and Optoelectronic Applications (based on general organosilicon/amine functionalities)

The combination of a silicon center and multiple amine groups in this compound suggests its potential utility in the development of advanced sensor technologies and optoelectronic materials. This is predicated on the known roles of aminosilanes in surface functionalization and the unique photophysical properties that can arise from the interaction of silicon and nitrogen atoms.

Sensor Technologies:

Aminosilanes are widely employed as coupling agents to functionalize the surfaces of inorganic substrates, such as silica and metal oxides, which are common components of chemical sensors. researchgate.net The amine groups can act as anchor points for the immobilization of receptor molecules, such as enzymes, antibodies, or specific chelating agents, which can selectively bind to target analytes. The triamine structure of this compound could offer a higher density of functionalization sites compared to mono- or di-aminosilanes, potentially leading to enhanced sensor sensitivity and performance.

The amine groups themselves can also act as active sensing elements. For example, the basicity of the amine groups can be exploited for the detection of acidic gases or vapors. Upon interaction with an acidic analyte, the protonation of the amine groups would alter the electronic properties of the material, leading to a measurable change in conductivity, capacitance, or optical properties. The development of chemosensors based on advanced functional materials often relies on such interactions. cnr.it Furthermore, the amine functionalities could be modified with chromophores or fluorophores to create optical sensors. A change in the local environment upon analyte binding could induce a change in the absorption or emission properties of the dye, providing a detectable signal. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors are an example of how amine functionality can be utilized for the detection of specific analytes. rsc.org

Optoelectronic Applications:

Organosilicon compounds, particularly those incorporating heteroatoms like nitrogen, have garnered significant interest for their potential in optoelectronic applications. The interaction between the silicon and nitrogen atoms can lead to unique electronic structures and photophysical properties. For instance, the introduction of amino groups into organosilicon compounds has been shown to dramatically increase fluorescent quantum yields and induce a significant red-shift in the maximum fluorescence wavelength. rsc.orgrsc.org This is often attributed to intramolecular charge transfer (ICT) character in the excited state.

The multiple amine groups in this compound could enhance these effects. The fluorescence of such compounds could also be sensitive to their environment, such as pH, due to the protonation and deprotonation of the amine groups, leading to potential applications in fluorescent sensors or smart materials whose optical properties can be switched. rsc.org Organosilicon fluorescent materials, including aryl silanes and siloxanes, are being explored for a range of applications, from chemosensors to bioimaging and light-emitting diodes. mdpi.com The incorporation of amine functionalities can lead to luminescent properties, as demonstrated in APTES-functionalized silica spheres. nih.gov

The potential for this compound and its derivatives in optoelectronics also extends to their use as building blocks for larger conjugated systems or as components in hybrid organic-inorganic materials for devices like organic light-emitting diodes (OLEDs) or photovoltaic cells. The silane core can provide thermal stability and facilitate the formation of well-ordered thin films, while the amine-functionalized components can be tailored to achieve desired electronic and optical properties.

The table below outlines the potential roles of this compound's functional groups in sensor and optoelectronic applications.

| Functional Group | Role in Sensor Technology | Role in Optoelectronic Applications |

| Silane Moiety | Covalent attachment to inorganic sensor substrates (e.g., SiO2, TiO2) | Formation of stable thin films, provides a silicon-based backbone for polymers |

| Amine Groups | Analyte binding sites, pH-sensitive elements, platforms for receptor immobilization | Tuning of photophysical properties (fluorescence), charge transport moieties, sites for chromophore attachment |

Analytical Methodologies for Detection and Quantification of Siline 1,2,4 Triamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are foundational for the separation and quantification of chemical compounds. However, specific applications of these techniques to Siline-1,2,4-triamine have not been detailed in accessible research.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. For organosilicon compounds, GC coupled with mass spectrometry (GC-MS) can provide detailed structural information and sensitive detection. However, research detailing specific GC methods, including column types, temperature programs, and detector parameters for the analysis of this compound, is not currently available. Challenges in the GC analysis of related silane (B1218182) compounds can include gas-phase reactions within the instrument, which may complicate mass spectra. researchgate.netwiley.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. For compounds with similar functional groups, like 1,2,4-triazole (B32235) derivatives, HPLC methods using various stationary phases and mobile phase compositions have been developed. nih.govepa.govresearchgate.net Detection is often achieved using UV-Vis or mass spectrometry detectors. Despite the applicability of HPLC to amine-containing compounds, validated methods specifically for the separation and quantification of this compound are not described in the existing literature.

Spectroscopic Quantification Methods

Spectroscopic techniques are essential for the quantification and characterization of chemical substances. The application of these methods to this compound has not been specifically reported.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a common method for quantifying compounds that absorb light in the ultraviolet and visible regions. While the triazole ring system in related compounds exhibits UV absorbance that can be utilized for quantification, the specific molar absorptivity and optimal wavelength for this compound have not been established. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for compounds that fluoresce. The fluorescence properties of a molecule are highly dependent on its specific structure. Studies on some triazole derivatives have explored their fluorescent properties. nih.gov However, there is no available information to confirm if this compound is fluorescent or to detail any potential analytical methods based on this property.

Electrochemical Detection Methods

Electrochemical methods offer sensitive and often rapid analysis of electroactive compounds. The viability of electrochemical detection for this compound would depend on its oxidation or reduction potential. While electrochemical sensors have been developed for other amine-containing compounds and silanes, specific methods for the electrochemical detection of this compound have not been reported in the scientific literature. mdpi.com

Sample Preparation and Derivatization Strategies for Analytical Purposes

The accurate detection and quantification of this compound in various matrices necessitate meticulous sample preparation to isolate the analyte from interfering substances and to enhance its compatibility with analytical instrumentation. Furthermore, derivatization is often a critical step to improve the compound's volatility, thermal stability, and chromatographic behavior, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation Strategies

Given the polar nature of this compound, stemming from its multiple amine functionalities, sample preparation techniques must be carefully selected to ensure efficient extraction and recovery. The strategies employed can vary depending on the sample matrix, whether it be a solid support, a biological fluid, or an environmental sample.

For this compound functionalized onto solid supports like silica (B1680970) nanoparticles, a key step involves the dissociation of the molecule from the surface. acs.org This can be achieved through chemical cleavage of the bonds anchoring the silane to the substrate. acs.org One such approach involves oxidative dissociation, where the silane is cleaved from the silica surface, allowing the liberated analyte to be extracted into a suitable solvent for subsequent analysis by techniques like Nuclear Magnetic Resonance (NMR) or GC-MS. acs.org

A general workflow for the preparation of solid samples often includes the following steps:

Homogenization: For solid samples, ensuring a homogenous mixture is crucial for representative analysis. This can be achieved by grinding or mixing the sample with a suitable matrix, such as potassium bromide (KBr), especially for analysis by Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

Extraction: Liquid-solid extraction can be employed using polar solvents to solubilize the this compound. The choice of solvent is critical and should be optimized based on the analyte's solubility and the nature of the sample matrix.

Cleanup: Following extraction, cleanup steps are often necessary to remove co-extracted impurities. Solid-phase extraction (SPE) with appropriate sorbents can be effective in selectively retaining the analyte while allowing interfering compounds to pass through, or vice-versa.

Concentration: The final extract may be concentrated to increase the analyte concentration to a level suitable for the sensitivity of the analytical instrument. This is typically done by evaporating the solvent under a gentle stream of nitrogen.

The table below outlines a hypothetical sample preparation workflow for the analysis of this compound from a solid matrix.

Table 1: Illustrative Sample Preparation Workflow for this compound from a Solid Matrix

| Step | Procedure | Purpose | Key Considerations |

|---|---|---|---|

| 1. Sample Homogenization | Mechanical grinding of the solid sample. | To ensure a representative sample for analysis. | Avoid cross-contamination. |

| 2. Extraction | Sonication of the homogenized sample in methanol. | To dissolve this compound from the matrix. | Optimize solvent volume and extraction time for maximum recovery. |

| 3. Centrifugation/Filtration | Separation of the solid residue from the liquid extract. | To remove particulate matter. | Use appropriate filter pore size to avoid loss of analyte. |

| 4. Solid-Phase Extraction (SPE) | Passing the extract through a cation-exchange SPE cartridge. | To remove non-polar and neutral interferences. | Condition the cartridge properly and use appropriate elution solvents. |

| 5. Elution | Elution of the analyte from the SPE cartridge with an ammoniated solvent. | To recover the purified this compound. | Ensure complete elution of the analyte. |

| 6. Solvent Evaporation | Concentration of the eluate under a gentle stream of nitrogen. | To increase the analyte concentration. | Avoid excessive heat to prevent degradation. |

| 7. Reconstitution | Re-dissolving the residue in a solvent suitable for the analytical instrument. | To prepare the final sample for injection. | The solvent should be compatible with the analytical column. |

Derivatization Strategies

Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. iu.edu For primary amines like this compound, derivatization is often essential for GC-MS analysis to block the active hydrogens on the nitrogen atoms, thereby increasing volatility and thermal stability, and improving chromatographic peak shape. iu.edu Common derivatization reactions for primary amines include silylation, acylation, and alkylation. iu.edu

Silylation: This is a widely used derivatization technique where the active hydrogens of the amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. iu.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS derivatives are typically more volatile and thermally stable, making them amenable to GC-MS analysis. iu.edu

Acylation: Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl) into the molecule. iu.edu Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine groups to form stable amide derivatives. These derivatives often exhibit good chromatographic properties. iu.edu

Alkylation: Alkylation reagents can also be used to derivatize primary amines. For instance, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been shown to form dimethylaminomethylene derivatives with primary amines, which can improve their chromatographic behavior. iu.edu

The selection of the derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) is critical and needs to be optimized to achieve complete derivatization and avoid the formation of multiple products.

The following table summarizes potential derivatization strategies for this compound.

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Method | Reagent | Resulting Derivative | Advantages for GC-MS Analysis |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Tris(trimethylsilyl)-Siline-1,2,4-triamine | Increased volatility and thermal stability. |

| Acylation | Trifluoroacetic anhydride (TFAA) | Tris(trifluoroacetyl)-Siline-1,2,4-triamine | Improved chromatographic peak shape and detector response. |

| Alkylation | Dimethylformamide-dimethyl acetal (DMF-DMA) | Tris(dimethylaminomethylene)-Siline-1,2,4-triamine | Enhanced volatility and reduced peak tailing. |

It is important to note that the fragmentation patterns of these derivatives in the mass spectrometer would need to be elucidated to confirm their structures and develop quantitative analytical methods. iu.edu

Environmental and Sustainability Considerations in Siline 1,2,4 Triamine Chemistry

Green Chemistry Principles in Synthesis and Application of Siline-1,2,4-triamine

The synthesis and application of this compound can be guided by the principles of green chemistry to minimize its environmental footprint. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Traditional synthesis routes for aminosilanes often involve the use of halosilanes, which can generate significant amounts of ammonium (B1175870) salt waste. rsc.orggoogle.comelsevierpure.com A greener alternative is the catalytic dehydrogenative coupling of silanes and amines. rsc.org This method is highly atom-efficient, producing only hydrogen gas as a byproduct, which aligns with the green chemistry principle of waste prevention. rsc.org Another promising green approach is the use of photoredox catalysis, which allows for the synthesis of aminosilanes under mild conditions. nih.gov

The choice of solvents and catalysts also plays a critical role. Utilizing non-toxic, renewable solvents and highly efficient, recyclable catalysts can significantly reduce the environmental impact of this compound production. For instance, manganese-catalyzed dehydrocoupling offers a route using an earth-abundant metal catalyst. elsevierpure.com

Below is a comparative table of traditional versus green synthesis methods that could be applied to the production of aminosilanes like this compound.

| Feature | Traditional Synthesis (e.g., Aminolysis of Halosilanes) | Green Synthesis (e.g., Catalytic Dehydrogenative Coupling) |

| Starting Materials | Halosilanes, Amines | Silanes, Amines |

| Byproducts | Ammonium halide salts google.comgoogle.comgoogle.com | Hydrogen gas rsc.org |

| Atom Economy | Lower | Higher |

| Catalyst | Often not catalytic | Transition metal or earth-abundant metal catalysts rsc.orgelsevierpure.com |

| Conditions | Can require harsh conditions | Often milder conditions nih.gov |

In its applications, designing this compound to be more effective at lower concentrations and to have a structure that is predisposed to degradation after its functional life would also be in line with green chemistry principles.

Degradation Pathways and Environmental Fate (focusing on chemical transformations)

The environmental fate of this compound is largely determined by its chemical stability and the pathways through which it degrades. For aminosilanes, a primary degradation mechanism in aqueous environments is the hydrolysis of siloxane bonds. nih.govelsevier.es The presence of amine functionalities in the molecule can catalyze this hydrolysis, potentially leading to a loss of the compound from a functionalized surface. nih.gov

The hydrolysis process involves the breaking of Si-O-Si bonds, and for a molecule like this compound, any Si-O bonds it may form with surfaces, leading to the formation of silanols (compounds containing Si-OH groups). elsevier.esresearchgate.net These silanols can then undergo condensation reactions to form siloxane oligomers or polymers. researchgate.net The pH of the surrounding environment can influence the rate of these reactions. researchgate.net

The structure of the aminosilane (B1250345) itself is a key factor in its hydrolytic stability. For example, the length of the alkyl chain between the silicon atom and the amine groups can affect the rate of amine-catalyzed hydrolysis. nih.gov In some cases, intramolecular catalysis can occur, leading to faster degradation. nih.gov

In soil, the major degradation processes for organosilicon compounds are abiotic, with initial depolymerization through hydrolysis of siloxane bonds to form organosilanols. epa.govresearchgate.net These smaller molecules can then potentially be subject to further abiotic or biotic degradation. In the atmosphere, organosilicon compounds can be oxidized by hydroxyl radicals. epa.govresearchgate.net

A summary of potential degradation pathways for aminosilanes is presented in the table below.

| Environment | Primary Degradation Pathway | Key Chemical Transformations | Influencing Factors |

| Aqueous | Hydrolysis nih.govelsevier.es | Cleavage of Si-O-Si bonds to form silanols (Si-OH) elsevier.esresearchgate.net | pH, temperature, molecular structure nih.govresearchgate.net |

| Soil | Abiotic Hydrolysis epa.govresearchgate.net | Depolymerization to organosilanols epa.govresearchgate.net | Soil moisture, pH, organic matter content |

| Atmosphere | Oxidation | Reaction with hydroxyl radicals epa.govresearchgate.net | Sunlight, presence of other atmospheric chemicals |

Waste Minimization and Byproduct Management in Production and Application

Effective waste minimization and byproduct management are essential for the sustainable production and use of this compound. As mentioned, traditional aminosilane synthesis can produce significant salt byproducts. google.comgoogle.comgoogle.com Adopting greener synthesis routes like catalytic dehydrogenative coupling can eliminate the formation of these salts. rsc.org

In industrial-scale production, the recycling of unreacted starting materials and solvents is a key strategy for waste reduction. For instance, in the production of silane (B1218182), processes have been developed to recycle silicon tetrachloride. nasa.gov Similar principles could be applied to the synthesis of this compound. Furthermore, waste streams from silane production can be treated to recover valuable byproducts. For example, waste gases can be combusted and scrubbed to produce fumed silica (B1680970) and muriatic acid, turning a disposal problem into a source of useful chemicals. google.com

In applications where this compound might be used in excess, such as in surface functionalization, developing methods for the capture and reuse of the unreacted compound would contribute to waste minimization. Life cycle analysis of related processes, such as silane recycling in photovoltaic manufacturing, has shown significant energy savings and reductions in greenhouse gas emissions. mtu.edu

The following table outlines strategies for waste minimization and byproduct management in the context of this compound chemistry.

| Stage | Waste/Byproduct | Minimization/Management Strategy |